molecular formula C15H14O3 B1213595 ルシアンスリジン CAS No. 87530-30-1

ルシアンスリジン

カタログ番号 B1213595
CAS番号: 87530-30-1
分子量: 242.27 g/mol
InChIキー: RDKDIPDDUFMMMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lusianthridin is a bioactive stilbenoid compound that has garnered interest for its synthesis, molecular structure, and potential biological activities. The efficient synthesis of lusianthridin involves the Suzuki–Miyaura coupling and intramolecular nucleophilic substitution to construct its 9,10-dihydrophenanthrene core, offering a scalable route for further biological activity studies (Liao et al., 2022).

Synthesis Analysis

The scalable preparation of lusianthridin is achieved through a 7-step synthesis process with a 13.2% overall yield, enabling the production of substantial amounts for biological evaluations. Key steps include Suzuki–Miyaura coupling and intramolecular nucleophilic substitution, highlighting the synthetic accessibility of lusianthridin for further studies (Liao et al., 2022).

Molecular Structure Analysis

Although specific details on the molecular structure analysis of lusianthridin are not provided in the retrieved documents, the synthesis route suggests a complex structure involving a 9,10-dihydrophenanthrene core. This structural motif is indicative of lusianthridin's potential for diverse chemical reactions and biological activities.

Chemical Reactions and Properties

The metabolic profiles of lusianthridin have been investigated, revealing oxidation, demethylation, and dehydrogenation as phase I metabolic pathways, and glucuronidation and glutathione conjugation as phase II pathways. These metabolic transformations are crucial for understanding lusianthridin's bioavailability and biological effects (Ju et al., 2020).

Physical Properties Analysis

The pharmacokinetic profile of lusianthridin in rats reveals quick absorption into plasma, with a max concentration reached at 22.00 min post-oral administration. This information is essential for evaluating lusianthridin's therapeutic potential and designing dosing regimens (Ju et al., 2020).

Chemical Properties Analysis

Lusianthridin exhibits antioxidant activity, as demonstrated by its protective effect against hemin-induced low-density lipoprotein oxidation. This antioxidant property suggests lusianthridin's potential for therapeutic applications in oxidative stress-related diseases (Thant et al., 2021).

科学的研究の応用

血小板凝集阻害

ルシアンスリジンは、ヒト血小板凝集を阻害することが判明しています . アラキドン酸、コラーゲン、およびアデノシン二リン酸(ADP)によって誘導された血小板凝集を阻害することが示されています . これは、ルシアンスリジンが心血管疾患など、血小板凝集が重要な役割を果たす疾患の潜在的な治療薬となり得ることを示唆しています .

抗炎症作用

ルシアンスリジンは、シクロオキシゲナーゼ-1(COX-1)とシクロオキシゲナーゼ-2(COX-2)の両方の酵素活性を阻害する効果を示しています . これらの酵素は炎症反応に関与しており、その阻害は炎症の軽減に役立ちます .

抗酸化作用

ルシアンスリジンは、抗酸化作用を有することが判明しています . 低密度リポタンパク質(LDL)の酸化を阻害することが示されており、これはアテローム性動脈硬化の病因において重要な役割を果たしています .

LDL酸化からの保護

ルシアンスリジンは、ヘミン誘導性低密度リポタンパク質酸化に対して保護効果があることが判明しています . これは、ルシアンスリジンが酸化ストレスに対する有望な化合物となり得ることを示唆しています .

泡沫細胞形成の予防

ルシアンスリジンは、マクロファージ細胞における酸化LDLによる泡沫細胞形成を阻害することが示されています . 泡沫細胞は、アテローム性動脈硬化プラークに見られる脂肪に富んだマクロファージの一種であり、その形成はアテローム性動脈硬化の発症における重要なイベントです .

カドミウム誘発毒性の緩和における潜在的な役割

この分野ではさらなる研究が必要ですが、ルシアンスリジンはカドミウム誘発毒性の緩和に役割を果たす可能性があることを示唆するいくつかの証拠があります .

作用機序

Target of Action

Lusianthridin, a phenanthrene derivative isolated from Dendrobium venustum, primarily targets the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

Lusianthridin interacts with its targets by binding to the entrance site of the COX-1 enzyme and probably the active region of the COX-2 enzyme . This binding inhibits the enzymatic activities of both COX-1 and COX-2 . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The primary biochemical pathways affected by lusianthridin are the arachidonic acid-thromboxane and adenylate cyclase pathways . By inhibiting the COX enzymes, lusianthridin reduces the conversion of arachidonic acid to thromboxane, a potent vasoconstrictor and platelet aggregator. Additionally, lusianthridin significantly inhibits ADP-induced suppression of cAMP formation in platelets , which plays a crucial role in platelet function and blood clotting.

Pharmacokinetics

The elimination half-life of lusianthridin from plasma is approximately 83.05-104.47 minutes . The oral absolute bioavailability was calculated as 30.93% .

Result of Action

The molecular and cellular effects of lusianthridin’s action primarily involve the inhibition of platelet aggregation . Specifically, lusianthridin inhibits arachidonic acid, collagen, and adenosine diphosphate (ADP)-stimulated platelet aggregation . This antiplatelet effect could potentially be beneficial in conditions where platelet aggregation plays a detrimental role, such as in cardiovascular diseases.

Safety and Hazards

While specific safety and hazard information for Lusianthridin is not available, it’s important to handle it with care, using appropriate personal protective equipment .

将来の方向性

The future directions of Lusianthridin research could involve further investigation into its metabolic profiles and pharmacokinetics in vivo . Additionally, more research could be conducted to explore its antiplatelet effects and its potential mechanisms of action .

特性

IUPAC Name

7-methoxy-9,10-dihydrophenanthrene-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h4-8,16-17H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKDIPDDUFMMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(CC2)C=C(C=C3)O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331917
Record name CHEBI:28678
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87530-30-1
Record name Lusianthridin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87530-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CHEBI:28678
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lusianthridin
Reactant of Route 2
Lusianthridin
Reactant of Route 3
Lusianthridin
Reactant of Route 4
Lusianthridin
Reactant of Route 5
Lusianthridin
Reactant of Route 6
Lusianthridin

Q & A

Q1: How does Lusianthridin exert its antiplatelet activity?

A1: Lusianthridin inhibits platelet aggregation induced by arachidonic acid, collagen, and adenosine diphosphate (ADP). [, ] This effect is achieved through two primary pathways:

  • Arachidonic acid-thromboxane pathway: Lusianthridin inhibits both cyclooxygenase-1 (COX-1) and COX-2 enzymes. [, ] These enzymes are responsible for converting arachidonic acid into thromboxane A2, a potent platelet aggregator.
  • ADP-adenylate cyclase pathway: Lusianthridin inhibits ADP-induced suppression of cyclic adenosine monophosphate (cAMP) formation in platelets. [] Increased cAMP levels inhibit platelet aggregation.

Q2: Does Lusianthridin show selectivity towards COX-1 or COX-2?

A2: While Lusianthridin inhibits both COX-1 and COX-2, it exhibits greater potency against COX-2. [] This selectivity could be advantageous in minimizing potential gastrointestinal side effects associated with COX-1 inhibition.

Q3: What is the significance of Lusianthridin's ability to increase cAMP levels in platelets?

A3: Increased cAMP levels within platelets act as a potent inhibitor of platelet activation and aggregation. [] By preventing the ADP-induced suppression of cAMP, Lusianthridin reinforces this inhibitory pathway.

Q4: Besides antiplatelet activity, what other therapeutic potential does Lusianthridin possess?

A4: Lusianthridin exhibits promising effects against osteoarthritis, potentially by suppressing inflammatory pathways and matrix metalloproteinases (MMPs). [] It also shows antioxidant activity, protecting low-density lipoprotein (LDL) from oxidation induced by hemin. []

Q5: What is the molecular formula and weight of Lusianthridin?

A5: Lusianthridin has a molecular formula of C20H18O4 and a molecular weight of 322.35 g/mol. [, ]

Q6: What spectroscopic data are available for Lusianthridin?

A6: The structure of Lusianthridin has been elucidated through various spectroscopic techniques, including UV, IR, MS, 1H NMR, and 13C NMR. [, , ]

Q7: Have computational methods been employed to study Lusianthridin?

A7: Yes, molecular docking studies have been performed to understand the interactions of Lusianthridin with its target proteins. [] These studies revealed that Lusianthridin binds to the entrance site of COX-1 and potentially to the active region of COX-2. []

Q8: What in vitro models have been used to study the activity of Lusianthridin?

A9: Turbidometric aggregometry has been widely employed to evaluate Lusianthridin's antiplatelet activity in vitro using human platelets. [, ] Other in vitro studies have used RAW 264.7 macrophage cells to investigate its effects on LDL oxidation and foam cell formation. [, ]

Q9: Has Lusianthridin's efficacy been demonstrated in any animal models?

A10: Yes, Lusianthridin has shown promising results in a rat model of monosodium iodoacetate (MIA)-induced osteoarthritis. [] It significantly reduced cartilage degradation markers and inflammatory cytokines in this model. Additionally, it demonstrated protective effects in a streptozotocin-induced gestational diabetes mellitus rat model. []

Q10: Have any clinical trials been conducted with Lusianthridin?

A10: The provided research does not mention any completed or ongoing clinical trials involving Lusianthridin. Clinical research is necessary to evaluate its safety and efficacy in humans.

Q11: What is the origin of Lusianthridin?

A12: Lusianthridin was first isolated from the orchid species Lusia indivisa. [] Since its discovery, it has been found in other orchid species, including Dendrobium venustum. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。